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molecular formula C11H9BrO3 B1581035 Ethyl 5-bromobenzofuran-2-carboxylate CAS No. 84102-69-2

Ethyl 5-bromobenzofuran-2-carboxylate

Cat. No. B1581035
M. Wt: 269.09 g/mol
InChI Key: XLJWAHXKBCDQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07365066B2

Procedure details

A solution of 5-bromo-salicylaldehyde (5.0 g, 25 mmol) and bromo diethylmalonate (8.9 g, 37 mmol) in methyl ethyl ketone (50 mL) is treated with potassium carbonate (6.8 g, 50 mmol) and heated to reflux. The reaction is stirred over 3 days at reflux. The reaction is then concentrated to a crude solid that is purified by silica gel column chromatography (9:1 hexane/EtOAc) to afford 5.2 g (78%) of the desired product. 1H NMR (CDCl3) 7.81 (d, 1H), 7.26-7.55 (m, 3H), 4.44 (q, 2H), 1.42 (t, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
bromo diethylmalonate
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:6]([CH:7]=O)[C:5]([OH:10])=[CH:4][CH:3]=1.C([C:13](CC)([C:18]([O-:20])=[O:19])C(OBr)=O)C.C(=O)([O-])[O-].[K+].[K+].[CH2:29](C(C)=O)[CH3:30]>>[CH2:29]([O:20][C:18]([C:13]1[O:10][C:5]2[CH:4]=[CH:3][C:2]([Br:1])=[CH:9][C:6]=2[CH:7]=1)=[O:19])[CH3:30] |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(C(C=O)=C1)O
Name
bromo diethylmalonate
Quantity
8.9 g
Type
reactant
Smiles
C(C)C(C(=O)OBr)(C(=O)[O-])CC
Name
Quantity
6.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)C(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction is stirred over 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is then concentrated to a crude solid
CUSTOM
Type
CUSTOM
Details
that is purified by silica gel column chromatography (9:1 hexane/EtOAc)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)OC(=O)C=1OC2=C(C1)C=C(C=C2)Br
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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